molecular formula C8H11ClN2O2 B1422424 Methyl (3-aminophenyl)carbamate hydrochloride CAS No. 1242815-59-3

Methyl (3-aminophenyl)carbamate hydrochloride

Cat. No. B1422424
CAS RN: 1242815-59-3
M. Wt: 202.64 g/mol
InChI Key: BUNGSBKBNIZQIE-UHFFFAOYSA-N
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Description

“Methyl (3-aminophenyl)carbamate hydrochloride” is a chemical compound with the molecular formula C8H11ClN2O2 . It has a molecular weight of 202.63814 .


Molecular Structure Analysis

The molecular structure of “Methyl (3-aminophenyl)carbamate hydrochloride” consists of a carbamate group (-O-CO-NH-) and a methyl group attached to the nitrogen atom . The compound also includes a phenyl group (a ring of 6 carbon atoms) with an amino group (-NH2) attached at the 3rd position .


Physical And Chemical Properties Analysis

“Methyl (3-aminophenyl)carbamate hydrochloride” has a molecular weight of 202.63814 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Metabolism and Biological Monitoring

Methyl (3-aminophenyl)carbamate hydrochloride is related to compounds such as phenmedipham, a herbicide used in agriculture. In a study, it was found that during metabolism in rats, phenmedipham is broken down into metabolites including methyl-N-(3-hydroxyphenyl)-carbamate and m-aminophenol, among others. These metabolites are excreted in urine and can be detected in workers exposed to phenmedipham, indicating the compound's metabolic breakdown and potential for biological monitoring (Schettgen, Weiss, & Angerer, 2001).

Kinetics and Degradation Studies

Studies on compounds closely related to methyl (3-aminophenyl)carbamate hydrochloride, such as Carzol or (E) 3-dimethylamino- methyleneaminophenyl-N-methylcarbamate hydrochloride, have focused on kinetic hydrolysis in aqueous media. These studies provide insights into the reactivity and degradation behavior of similar compounds in water, which is crucial for understanding environmental impact and breakdown mechanisms (Bakhti & Hamida, 2014).

Synthesis and Chemical Modification

Research has been conducted on the synthesis of various carbamate derivatives, including those related to methyl (3-aminophenyl)carbamate hydrochloride. These studies explore the formation of different carbamate structures, which can have implications for pharmaceuticals, agrochemicals, and material science. The synthesis process often involves reactions with other chemicals to produce new carbamate structures with potential applications in various fields (Velikorodov & Imasheva, 2008).

Studies on Oxidation and Hydrolysis

The oxidation and hydrolysis of similar carbamate compounds have been extensively studied. These processes are essential for understanding how these compounds behave in different environments and biological systems. For instance, the oxidation of the carbamate pesticide Aminocarb was studied, providing insights into how carbamate compounds undergo chemical changes (Von Nehring & Anderson, 1988).

properties

IUPAC Name

methyl N-(3-aminophenyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)10-7-4-2-3-6(9)5-7;/h2-5H,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNGSBKBNIZQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3-aminophenyl)carbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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